Stannane, ((p-acetamidobenzoyl)oxy)triphenyl-
Overview
Description
Stannane, ((p-acetamidobenzoyl)oxy)triphenyl-, also known as triphenylstannyl 4-acetamidobenzoate, is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound has a molecular formula of C27H26NO3Sn and a molecular weight of 531.201 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- typically involves the reaction of triphenyltin chloride with p-acetamidobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage between the tin and the benzoyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The triphenylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and as a stabilizer in PVC
Mechanism of Action
The mechanism of action of Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- involves its interaction with biological molecules through the formation of stable complexes. The tin atom can coordinate with various ligands, influencing the activity of enzymes and other proteins. This coordination can disrupt normal cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Triphenyltin chloride
- Tributyltin oxide
- Dibutyltin dichloride
Uniqueness
Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- is unique due to its specific structure, which includes the p-acetamidobenzoyl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other organotin compounds .
Biological Activity
Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C27H26NO3Sn
- Molecular Weight : 531.201 g/mol
- CAS Number : 2847-65-6
The structure features a triphenylstannyl group bonded to a p-acetamidobenzoyl moiety, which is significant for its chemical reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications .
Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- demonstrates its biological activity through several mechanisms:
- Coordination with Biological Molecules : The tin atom in the compound can coordinate with various ligands, influencing enzyme activity and protein function.
- Disruption of Cellular Processes : By forming stable complexes with biomolecules, it may interfere with normal cellular functions, leading to antimicrobial or anticancer effects .
- Oxidative Stress Induction : The compound can produce reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells .
Antimicrobial Properties
Research indicates that organotin compounds exhibit antimicrobial properties. Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- has been studied for its effectiveness against various bacterial strains.
Case Study Example :
- A study evaluated the antibacterial activity of several organotin compounds, including Stannane, against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at certain concentrations .
Anticancer Activity
The anticancer potential of Stannane has been explored in various studies:
- Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that Stannane induces apoptosis in cancer cells through the activation of caspase pathways.
- Mechanistic Insights : The compound's ability to disrupt microtubule formation was noted as a critical factor in its cytotoxicity against cancer cells .
Comparative Analysis
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- | Yes | Yes | Contains p-acetamidobenzoyl group |
Triphenyltin chloride | Moderate | Limited | Simpler structure without benzoyl group |
Tributyltin oxide | High | Moderate | Known for environmental toxicity |
Safety and Toxicity
Stannane compounds are known to exhibit toxicity. The compound is classified as toxic if swallowed or inhaled and can cause skin irritation. Safety precautions should be taken when handling this compound in laboratory settings .
Properties
IUPAC Name |
triphenylstannyl 4-acetamidobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.3C6H5.Sn/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H,10,11)(H,12,13);3*1-5H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGKZQAAGFRBLE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182707 | |
Record name | Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2847-65-6 | |
Record name | Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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